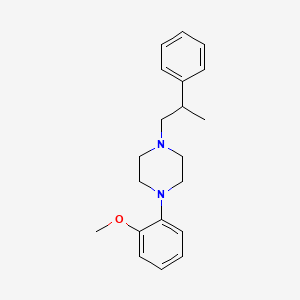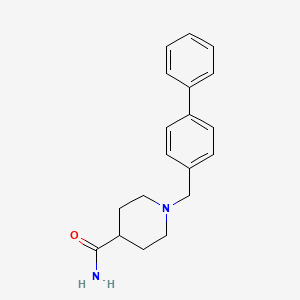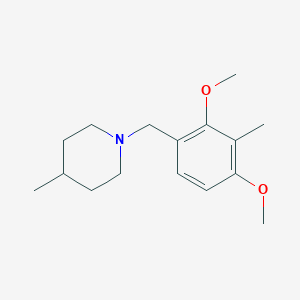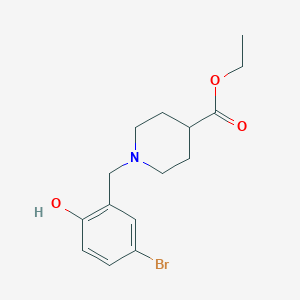![molecular formula C16H25NO3 B3851859 1,1'-{[3-(2-methoxyphenyl)-2-propen-1-yl]imino}di(2-propanol)](/img/structure/B3851859.png)
1,1'-{[3-(2-methoxyphenyl)-2-propen-1-yl]imino}di(2-propanol)
描述
1,1'-{[3-(2-methoxyphenyl)-2-propen-1-yl]imino}di(2-propanol), commonly known as MPD, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPD is a chiral molecule, meaning it has a non-superimposable mirror image, and has been shown to exhibit a range of interesting biochemical and physiological effects.
科学研究应用
MPD has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of MPD is as a chiral auxiliary in asymmetric synthesis. MPD has been shown to be an effective chiral auxiliary in a number of different reactions, including aldol reactions, Michael additions, and Diels-Alder reactions.
作用机制
The mechanism of action for MPD is not fully understood, but it is believed to act as a Lewis acid catalyst, facilitating the formation of chiral products in asymmetric synthesis reactions. MPD has also been shown to have a number of interesting biochemical and physiological effects, which may be related to its mechanism of action.
Biochemical and Physiological Effects:
MPD has been shown to exhibit a range of interesting biochemical and physiological effects, including antifungal and antibacterial activity, anti-inflammatory activity, and the ability to inhibit the growth of cancer cells. MPD has also been shown to have neuroprotective effects, which may be related to its ability to inhibit the formation of beta-amyloid plaques in the brain.
实验室实验的优点和局限性
One of the main advantages of using MPD in lab experiments is its ability to act as a chiral auxiliary in asymmetric synthesis reactions. MPD is also relatively easy to synthesize and has good stability under a range of conditions. However, there are some limitations to using MPD in lab experiments. For example, MPD can be difficult to separate from reaction products due to its high boiling point and low solubility in common solvents.
未来方向
There are a number of potential future directions for research on MPD. One area of interest is the development of new synthetic methods for MPD and its derivatives, which could lead to the discovery of new chiral auxiliaries with improved properties. Another area of interest is the investigation of the biochemical and physiological effects of MPD and its derivatives, which could lead to the development of new drugs for the treatment of a range of diseases. Finally, there is potential for the development of new applications for MPD in fields such as catalysis and materials science.
属性
IUPAC Name |
1-[2-hydroxypropyl-[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-13(18)11-17(12-14(2)19)10-6-8-15-7-4-5-9-16(15)20-3/h4-9,13-14,18-19H,10-12H2,1-3H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFZEASPESTSEJ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC=CC1=CC=CC=C1OC)CC(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN(C/C=C/C1=CC=CC=C1OC)CC(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-hydroxypropyl-[(E)-3-(2-methoxyphenyl)prop-2-enyl]amino]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3851781.png)
![(3,4-dichlorobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B3851798.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B3851809.png)
![4-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-1-piperazinecarbaldehyde](/img/structure/B3851816.png)

![N-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenyl)acetamide](/img/structure/B3851833.png)

![6,7-dimethoxy-2-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3851848.png)
![1,1'-[(cyclohexylmethyl)imino]di(2-propanol)](/img/structure/B3851853.png)


![4-(4-bromophenyl)-1-{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}-4-piperidinol](/img/structure/B3851877.png)
![{1-[3-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B3851878.png)